molecular formula C15H13N3O3S B2379163 N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-01-9

N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2379163
CAS No.: 851944-01-9
M. Wt: 315.35
InChI Key: SLVYDXJOXXKEJD-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 2-ethoxyphenylcarboxamide group. The compound’s synthesis typically involves multi-step reactions, including cyclization and condensation steps, as observed in analogous derivatives .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVYDXJOXXKEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Solvent-free conditions and the use of ionic liquids as catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound: N-(2-Ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-Ethoxyphenyl at C6 C₁₆H₁₅N₃O₃S 329.38 g/mol Ethoxy group enhances lipophilicity; planar thiazolo-pyrimidine core
N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-Methoxyphenyl at C6; methyl at C3 C₁₅H₁₃N₃O₃S 315.35 g/mol Methoxy substitution reduces steric bulk; methyl at C3 may alter ring puckering
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Trifluoromethoxyphenyl at C6 C₁₄H₈F₃N₃O₃S 355.29 g/mol Electron-withdrawing CF₃O group increases metabolic stability
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl at C5; ethyl ester at C6 C₁₆H₁₅BrN₂O₃S 403.27 g/mol Bromine enhances halogen bonding; ester group improves solubility

Key Observations :

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound balances lipophilicity and steric hindrance compared to smaller (methoxy) or bulkier (trifluoromethoxy) analogues .
  • Core Modifications : Methyl or bromine substitutions on the pyrimidine ring (e.g., at C3 or C5) influence conformational flexibility and intermolecular interactions, as seen in crystallographic studies .

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass (m/z)
Target Compound 1680 (C=O), 1240 (C-O-C) 1.42 (t, J=7 Hz, CH₂CH₃), 4.12 (q, OCH₂), 7.2–7.8 (aryl H) 165.2 (C=O), 114.5 (OCH₂CH₃), 148.3 (thiazole C) 329.38 [M+H⁺]
N-(2-Methoxyphenyl) Analogue 1675 (C=O), 1265 (C-O-CH₃) 3.85 (s, OCH₃), 6.9–7.6 (aryl H) 164.8 (C=O), 55.8 (OCH₃), 147.9 (thiazole C) 315.35 [M+H⁺]
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 1720 (ester C=O), 1590 (C-Br) 1.35 (t, J=7 Hz, CH₂CH₃), 4.30 (q, OCH₂), 7.5–7.7 (Br-aryl H) 170.1 (ester C=O), 122.4 (C-Br), 149.1 (thiazole C) 403.27 [M+H⁺]

Key Findings :

  • IR : The target compound’s carbonyl (C=O) and ether (C-O-C) stretches align with its carboxamide and ethoxy groups .
  • NMR : Distinct signals for ethoxy (δ ~1.42 ppm) and aryl protons confirm substitution patterns .

Biological Activity

N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from 2-ethoxyaniline and ethyl acetoacetate, followed by cyclization with thiourea under acidic conditions. Microwave-assisted synthesis has been noted to enhance yield and reduce reaction time, making it a favorable method for industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

This compound has also been evaluated for anticancer activity. It has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Study on Antimicrobial Activity : A study tested the compound against several strains of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, highlighting its potential as an alternative antimicrobial agent.
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to control groups, supporting its use in inflammatory conditions.
  • Cancer Cell Line Testing : In vitro tests on A431 vulvar epidermal carcinoma cells revealed that the compound inhibited cell migration and invasion significantly, suggesting its potential role in cancer therapy .

Comparison with Similar Compounds

Compound NameCore StructureBiological ActivityUnique Features
This compoundThiazolopyrimidineAntimicrobial, Anti-inflammatory, AnticancerEthoxyphenyl group enhances lipophilicity
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylatesThiazolopyrimidineAnticancerSimilar core but different substituents
Pyrimidine derivativesPyrimidineVarious pharmacological effectsBroader range of activities but less specificity

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